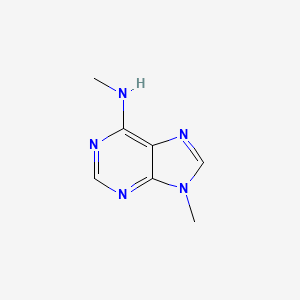![molecular formula C6H4ClN3S B6619316 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 13316-13-7](/img/structure/B6619316.png)
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Übersicht
Beschreibung
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family of compounds. It is a colorless solid with a molecular weight of 222.59 g/mol. This compound has a wide range of applications in the scientific research field, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Sayed, Shamroukh, and Rashad (2006) explored the synthesis of pyrimidine derivatives, including thiazolo[3,2-a]pyrimidines, which showed promising antimicrobial activity. This work is foundational in understanding the chemical properties and potential applications of such compounds, including 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine (Sayed, H., Shamroukh, A. H., & Rashad, A. E., 2006).
Anticancer and Pharmaceutical Potentials
Research by Becan et al. (2022) and Singh et al. (2013) indicates the potential of thiazolo[4,5-d]pyrimidine derivatives as anticancer agents. These studies provide insights into the pharmaceutical applications of compounds like 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine in developing new therapeutic options for cancer treatment (Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I., 2022); (Singh, B., Guru, S., Kour, S., Jain, S. K., Sharma, R. K., Sharma, P., Singh, S. K., Bhushan, S., Bharate, S., & Vishwakarma, R., 2013).
Molecular Modelling and Pharmacological Evaluation
Varano et al. (2015) investigated thiazolo[5,4-d]pyrimidine derivatives for their affinity at adenosine receptors, highlighting their potential in drug design and molecular modelling studies. These derivatives showed selective antagonism at human A3 adenosine receptors, suggesting their use in targeted pharmacological applications (Varano, F., Catarzi, D., Squarcialupi, L., Betti, M., Vincenzi, F., Ravani, A., Varani, K., Dal Ben, D., Thomas, A., Volpini, R., & Colotta, V., 2015).
Antibacterial Applications
Etemadi et al. (2016) demonstrated the synthesis and antibacterial evaluation of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine derivatives. These compounds showed potential as antibacterial agents, further expanding the possible applications of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine in the field of antimicrobial research (Etemadi, Y., Shiri, A., Eshghi, H., Akbarzadeh, M., Saadat, K., Mozafari, S., Beyzaei, H., & Moghaddam‐manesh, M., 2016).
Eigenschaften
IUPAC Name |
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-3-4-5(11-2-8-4)10-6(7)9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLRQLRJVGGLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)SC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone](/img/structure/B6619251.png)
![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)


![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)




